N-Benzyl-4-iodobenzenecarboximidamide
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Overview
Description
N-Benzyl-4-iodobenzenecarboximidamide: is a chemical compound with the molecular formula C14H13IN2 and a molecular weight of 336.17 g/mol . It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a carboximidamide group through a benzyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-iodobenzenecarboximidamide typically involves the reaction of 4-iodobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-iodobenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenecarboximidamides, while oxidation and reduction reactions may produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: N-Benzyl-4-iodobenzenecarboximidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of specialty chemicals and materials. It is also used in the production of certain polymers and resins .
Mechanism of Action
The mechanism of action of N-Benzyl-4-iodobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Benzyl-4-chlorobenzenecarboximidamide
- N-Benzyl-4-bromobenzenecarboximidamide
- N-Benzyl-4-fluorobenzenecarboximidamide
Comparison: N-Benzyl-4-iodobenzenecarboximidamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H13IN2 |
---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
N'-benzyl-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C14H13IN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
XGLWOCBHMMRPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
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